molecular formula C18H21FN2O2 B8415493 4-((2-((2-Fluorophenyl)amino)acetyl)amino)-1-butoxybenzene

4-((2-((2-Fluorophenyl)amino)acetyl)amino)-1-butoxybenzene

Cat. No.: B8415493
M. Wt: 316.4 g/mol
InChI Key: YRROKUKHPQTMQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2-((2-Fluorophenyl)amino)acetyl)amino)-1-butoxybenzene is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-2-(2-fluoroanilino)acetamide

InChI

InChI=1S/C18H21FN2O2/c1-2-3-12-23-15-10-8-14(9-11-15)21-18(22)13-20-17-7-5-4-6-16(17)19/h4-11,20H,2-3,12-13H2,1H3,(H,21,22)

InChI Key

YRROKUKHPQTMQI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)CNC2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-((bromoacetyl)amino)-1-butoxybenzene (1.0 g, 3.5 mmol) and 2-fluoroaniline (1.0 g, 0.87 mL, 8.8 mmol) in anhydrous DMF (30 mL) was heated to 90°-100° C. overnight with stirring under N2. The solution was cooled, poured into 500 mL of ice-water, and then extracted with CH2Cl2 (3×50 mL). The layers were separated and the organic layer was dried (MgSO4), filtered and then concentrated to an oily residue. Purification by chromatography, eluting with hexane-ethyl acetate (2:1), afforded 0.50 g (45%) of the title compound, mp 92°-94° C.: 1H NMR (DMSO-d6) δ9.86 (s, 1H), 7.47 (d, J=8.8, 2H), 7.04 (ddd, J=9.6, J=8.0, J=1.2, 1H), 6.94 (dt, J=8.0, J=0.8, 1H), 6.86 (d, J=9.6, 2H), 6.63-6.58 (m, 2H), 5.73 (bt, J=2.0, 1H), 3.90 (q, J=6.0, 2H), 3.46 (s, 2H), 1.68-1.64 (m, 2H), 1.44-1.40 (m, 2H), 0.91 (t, J=5.6, 3H); 13C NMR (DMSO-d6) δ168.24, 154.69, 150.90 (d, J=236), 136.46, 131.79, 124.73 (d, J=3.5), 120.79, 116.22 (d, J=6.3), 114.48 (d, J=5.6), 114.33 (d, J=126), 112.11 (d, J=3.6), 67.21, 46.57, 30.75, 18.70, 13.66; MS (El, m/z) 316 (M+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
45%

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